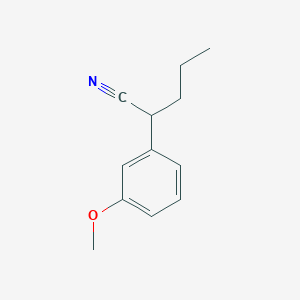

2-(3-Methoxy-phenyl)-pentan-nitrile

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)pentanenitrile |

InChI |

InChI=1S/C12H15NO/c1-3-5-11(9-13)10-6-4-7-12(8-10)14-2/h4,6-8,11H,3,5H2,1-2H3 |

InChI Key |

WDKGYAPFDUQMLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#N)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Methoxy-phenyl)-pentan-nitrile with structurally or functionally related compounds, highlighting molecular features, synthesis routes, and applications:

Structural and Functional Analysis:

Nitrile vs. Ketone Functionality: The nitrile group in this compound and its analogs (e.g., compound in ) offers reactivity toward nucleophilic additions (e.g., hydrolysis to carboxylic acids) and participation in cycloadditions. In contrast, the ketone in 3-(3,4-Dimethoxyphenyl)pentan-2-one facilitates condensations or reductions .

Synthetic Routes: The synthesis of 2-((3-Methoxyphenyl)thio)pent-4-enenitrile involves allyl sulfide, aminoacetonitrile, and FeTPPCl catalysis, yielding 91% via column chromatography . A similar approach, omitting the thio group, might apply to this compound. Chiral nitriles like (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-pentanenitrile require enantioselective methods, such as asymmetric catalysis or resolution, underscoring the complexity of stereochemical control in nitrile synthesis .

Physicochemical Properties: Solubility: Methoxy-substituted nitriles (e.g., this compound) are expected to exhibit higher polarity and solubility in aprotic solvents (e.g., acetonitrile) compared to hydrocarbon analogs like 2-Methyl-3-phenyl-3-pentanol . Thermal Stability: Nitriles generally decompose at higher temperatures (>200°C) than ketones or alcohols, making them suitable for high-temperature reactions .

Applications :

- Pharmaceuticals : Nitriles serve as precursors to amines or carboxylic acids in drug synthesis. For example, the compound in is a key intermediate in cardiovascular agents.

- Material Science : Thioether-containing nitriles (e.g., ) may act as ligands in metal-organic frameworks (MOFs) due to sulfur’s coordinating ability.

Research Findings and Computational Insights

- DFT Studies : Density functional theory (DFT) calculations (e.g., B3LYP functional ) could predict the electronic structure, bond dissociation energies, and reaction pathways of this compound, aiding in rational design for synthetic optimization.

- Biological Activity: Methoxy- and nitrile-containing compounds often exhibit bioactivity.

Q & A

Q. What are the optimized synthetic routes for 2-(3-Methoxy-phenyl)-pentan-nitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of nitrile-containing compounds often involves multi-step protocols. For example, nitrile formation via nucleophilic substitution or cyanation reactions is common. Evidence from analogous compounds (e.g., 3-(3-Methoxy-phenyl)-propionitrile) suggests using acetonitrile/water mixtures under inert atmospheres (e.g., nitrogen) and heating (60°C for 24 h) to stabilize intermediates . Silver nitrate and potassium persulfate may act as catalysts or oxidizing agents in such reactions, though stoichiometric ratios require empirical tuning to avoid side products . Key parameters include solvent polarity, temperature, and catalyst loading. For reproducibility, document reaction progress via TLC or HPLC.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Comprehensive characterization requires:

- NMR Spectroscopy : and NMR to confirm methoxy (-OCH) and nitrile (-C≡N) group positions. Compare chemical shifts to PubChem data for structurally similar nitriles (e.g., δ ~110 ppm for nitrile carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and detect fragmentation patterns .

- Infrared Spectroscopy : FT-IR peaks near ~2240 cm confirm nitrile stretching vibrations .

Q. What solvent systems are compatible with this compound for stability studies?

Methodological Answer: Stability varies with solvent polarity and pH. For nitriles, aprotic solvents (e.g., acetonitrile, DMSO) are preferred to prevent hydrolysis. Evidence from nitroaniline analogs suggests methylene chloride/benzene mixtures (1:1) stabilize nitriles during storage . Avoid aqueous bases, which may hydrolyze nitriles to amides or carboxylic acids. Conduct accelerated degradation studies under UV light or elevated temperatures (40–60°C) to assess shelf-life .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., nitrile carbon as an electrophile). For example, Fukui indices and ELF/LOL analyses quantify local nucleophilicity/electrophilicity, aiding in predicting regioselectivity in cross-coupling reactions . Molecular docking studies (e.g., AutoDock Vina) may assess potential bioactivity by simulating interactions with enzyme active sites (e.g., cytochrome P450), though experimental validation via enzyme assays is critical .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s spectroscopic properties?

Methodological Answer: Discrepancies often arise from solvent effects or basis set limitations in simulations. For example:

- NMR Shifts : Use the GIAO (Gauge-Independent Atomic Orbital) method in DFT to account for solvent-induced shifts (e.g., methanol vs. chloroform) .

- UV-Vis Spectra : Compare time-dependent DFT (TD-DFT) results with experimental λ values, adjusting for solvent dielectric constants .

- Empirical Calibration : Validate computational models against NIST reference data for structurally related nitriles .

Q. How can researchers design experiments to probe the compound’s potential as a precursor in heterocyclic synthesis?

Methodological Answer: Nitriles are versatile intermediates for forming:

- Tetrazoles : React with NaN under acidic conditions (e.g., HCl, 80°C) .

- Amides : Hydrolyze selectively using HO/NaOH or enzymatic catalysts (e.g., nitrilases) .

- Thiazoles : Condense with thioamides in the presence of Lawesson’s reagent .

Design kinetic studies (e.g., variable-temperature NMR) to monitor reaction pathways and optimize yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.